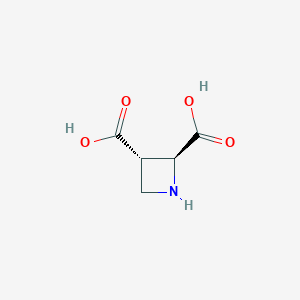

(2S,3S)-Azetidine-2,3-dicarboxylic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Cyclic Amino Acids

(2S,3S)-Azetidine-2,3-dicarboxylic acid belongs to a class of molecules known as non-proteinogenic amino acids (NPAAs). Unlike the 20 common proteinogenic amino acids that are genetically coded for protein synthesis, NPAAs are not incorporated into proteins during translation. nih.govnih.gov There are hundreds of naturally occurring NPAAs, often found in plants, and they can sometimes be toxic due to their ability to mimic proteinogenic amino acids. nih.gov Azetidine-2-carboxylic acid, a related compound, is a known NPAA that can be misincorporated into proteins in place of proline, leading to altered protein structure and function. nih.govwikipedia.orgmedchemexpress.com

Structurally, azetidine-2,3-dicarboxylic acid is also classified as a cyclic amino acid. Its core is an azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle. wikipedia.org This cyclic nature imparts significant conformational rigidity compared to its linear counterparts. This rigidity is a key feature, making it and its derivatives valuable tools for probing the three-dimensional requirements of enzyme active sites and receptor binding pockets. bohrium.com

Significance of Azetidine Ring System in Chemical Biology

The azetidine ring is an important structural motif in medicinal chemistry and chemical biology. rsc.org Its inclusion in a molecule provides a rigid scaffold that can help to lock the molecule into a specific, biologically active conformation. researchgate.net This pre-organization can lead to higher binding affinity and selectivity for a particular biological target by reducing the entropic penalty of binding. The strained four-membered ring can also influence the electronic properties of the molecule and introduce unique reactivity. rsc.org

In the context of peptide chemistry, the incorporation of azetidine-based amino acids can induce specific secondary structures. For instance, while the five-membered ring of proline often induces β-turns in peptides, the smaller four-membered azetidine ring has been shown to preferentially promote the formation of γ-turn conformations. acs.org This ability to dictate peptide folding makes the azetidine scaffold a powerful tool in the design of peptidomimetics with enhanced stability and specific biological activities. nih.gov

Overview of Azetidine-2,3-dicarboxylic Acid Stereoisomers and their Relevance in Conformational Studies

The primary significance of these stereoisomers in research lies in their use as conformationally restricted analogs of the excitatory neurotransmitter L-glutamate and the N-methyl-D-aspartate (NMDA) receptor co-agonist D-aspartate. nih.govresearchgate.net By constraining the rotatable bonds of glutamate (B1630785) within the rigid azetidine ring, the different stereoisomers present the key binding groups (the α-amino group, α-carboxylic acid, and γ-carboxylic acid) in precise and fixed orientations.

This structural constraint is invaluable for mapping the binding site of receptors. The differential affinity and activity of the four ADC stereoisomers at NMDA receptors provide detailed insights into the specific conformational requirements for ligand recognition and receptor activation. nih.gov A key study synthesized all four stereoisomers and evaluated their pharmacological activity at native and recombinant NMDA receptors, revealing a strong stereochemical preference for binding and activation. nih.govnih.gov

Detailed pharmacological studies have elucidated the specific interactions of each stereoisomer with NMDA receptors. Radioligand binding assays were used to determine the affinity of the compounds for the glutamate binding site on native NMDA receptors, while electrophysiological measurements on recombinant NMDA receptor subtypes (NR1/NR2A-D) expressed in Xenopus oocytes determined their potency and efficacy as agonists or partial agonists. nih.govnih.govxenbase.org

The L-trans-ADC, which corresponds to the (2S,3S) configuration, demonstrated the highest affinity for the NMDA receptor among the four stereoisomers. nih.govnih.gov In contrast, the L-cis-ADC and D-trans-ADC isomers showed significantly lower affinity. nih.govxenbase.org

| Compound | Stereochemistry | Affinity (Ki, μM) |

|---|---|---|

| L-trans-ADC | (2S,3S) | 10 |

| D-cis-ADC | (2R,3S) | 21 |

| D-trans-ADC | (2R,3R) | 90 |

| L-cis-ADC | (2S,3R) | >100 |

Data sourced from Sivaprakasam et al. (2009). nih.govnih.gov

Further investigation into the functional activity at different NMDA receptor subtypes revealed that L-trans-ADC acts as an agonist with the highest potency at the NR1/NR2D subtype. nih.gov D-cis-ADC was identified as a partial agonist, also showing some preference for the NR1/NR2C and NR1/NR2D subtypes. nih.govxenbase.org These findings highlight how subtle changes in the three-dimensional structure, dictated by the stereochemistry of the rigid azetidine ring, dramatically influence the biological activity. An in-silico docking study further suggested that these constrained amino acids may adopt an unusual binding mode within the receptor's agonist binding site. nih.gov

| Receptor Subtype | EC50 (μM) |

|---|---|

| NR1/NR2A | 470 |

| NR1/NR2B | 170 |

| NR1/NR2C | 95 |

| NR1/NR2D | 50 |

Data sourced from Sivaprakasam et al. (2009). nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

147235-92-5 |

|---|---|

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2S,3S)-azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |

InChI Key |

BLLPFMQOLSYTBX-HRFVKAFMSA-N |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@@H]([C@H](N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Synonyms |

2,3-Azetidinedicarboxylicacid,(2S-trans)-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3s Azetidine 2,3 Dicarboxylic Acid and Its Stereoisomers

Stereoselective Synthetic Pathways to Azetidine-2,3-dicarboxylic Acids

The construction of the sterically strained four-membered azetidine (B1206935) ring with defined stereochemistry at the C2 and C3 positions presents a formidable synthetic challenge. Various stereoselective strategies have been developed to overcome this hurdle, enabling access to the different stereoisomers of azetidine-2,3-dicarboxylic acid.

Strategies Employing Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the azetidine core. This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule. A key strategy involves the base-mediated intramolecular cyclization of a precursor containing a leaving group at the γ-position relative to an amino group. acs.orgumich.edu For instance, a common precursor is a 2,4-diaminobutyrate derivative, where one nitrogen atom acts as the nucleophile to displace a leaving group on the fourth carbon, forming the azetidine ring. umich.edu The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This method offers an alternative to traditional cyclization routes involving leaving groups like halogens or mesylates. nih.gov The palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents another advanced cyclization strategy, which involves the formation of the azetidine ring via reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Asymmetric Approaches Leveraging Chiral Precursors

The use of chiral starting materials is a fundamental and effective strategy for the asymmetric synthesis of azetidine-2,3-dicarboxylic acids. By starting with a molecule that already possesses the desired stereochemistry, that chirality can be transferred to the final product. Commercially available chiral amino acids, such as aspartic acid, serve as excellent starting points. The inherent stereocenter in the chiral precursor guides the formation of the new stereocenters during the synthesis. researchgate.net

One notable asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs utilizes a zinc-mediated addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Similarly, optically active α-methylbenzylamine has been employed as a chiral auxiliary to construct the azetidine ring via intramolecular alkylation, providing access to both enantiomers of azetidine-2-carboxylic acid. acs.orgnih.gov These methods highlight the power of using well-established chiral auxiliaries to control the stereochemical outcome of the reaction.

Enantiocontrolled Synthesis from 1-Azabicyclobutanes

A modern and powerful approach for the enantiocontrolled synthesis of substituted azetidines involves the strain-release functionalization of 1-azabicyclobutanes (ABBs). jove.comchemrxiv.orgchemrxiv.orgresearchgate.net This strategy leverages the high ring strain of the bicyclic ABB system, which readily undergoes ring-opening reactions with a variety of nucleophiles. By using enantiomerically pure ABBs, the synthesis of stereodefined azetidines can be achieved.

This methodology allows for a modular and programmable route to complex, stereopure azetidines that would be difficult to access through other means. chemrxiv.orgchemrxiv.org The reaction of diastereomeric ABBs with nucleophiles, promoted by protonation of the nitrogen atom, delivers the corresponding azetidines with high stereospecificity. researchgate.net Furthermore, this approach allows for double functionalization by deprotonation and electrophilic trapping at the C3 position of the ABB before the ring-opening step. researchgate.net

Stereospecific Synthesis of cis- and trans-Azetidine-2,3-dicarboxylic Acid Isomers

The development of distinct synthetic strategies to selectively access either the cis or trans isomers of azetidine-2,3-dicarboxylic acid is crucial for studying their structure-activity relationships. Two separate, stereocontrolled strategies have been successfully employed to synthesize all four stereoisomers (L-trans, L-cis, D-trans, and D-cis). nih.gov

One strategy provides access to the two cis-ADC enantiomers, while a different pathway yields the two trans-ADC enantiomers. nih.gov A stereospecific synthesis of cis-azetidine-2,3-dicarboxylic acid has been achieved through the RuO4 oxidation of the electrocyclic reaction product of 1-(methoxycarbonyl)-1,2-dihydropyridine. nih.gov The synthesis of trans isomers often relies on the stereochemical control exerted by the starting materials and reaction conditions during intramolecular cyclization or other ring-forming reactions. The careful selection of protecting groups and reaction parameters is essential to prevent epimerization and ensure the desired stereochemical outcome.

Functionalization and Derivatization Strategies for Azetidine-2,3-dicarboxylic Acid Scaffolds

Once the core azetidine-2,3-dicarboxylic acid scaffold is synthesized, further functionalization and derivatization are often necessary to enhance biological activity, improve pharmacokinetic properties, or introduce probes for biological studies.

Introduction of Additional Functionalities for Biological Probes

The introduction of additional functionalities onto the azetidine ring is key to developing biological probes. These probes can be used to study protein-ligand interactions and identify biological targets. A common strategy involves the functionalization of the carboxylic acid or amino groups. For example, the carboxylic acid moieties can be converted to amides or esters, while the nitrogen atom can be acylated or alkylated.

A powerful method for introducing aryl groups at the C3 position is the palladium-catalyzed, directed C(sp3)–H arylation of azetidines. acs.orgharvard.edu This reaction has been used to prepare stereochemically defined building blocks for the synthesis of complex molecules. acs.orgharvard.edu Furthermore, the development of azetidine "stereoprobes," which are stereopure 2,3-disubstituted azetidine acrylamides, has been used to identify ligandable cysteines on proteins in their native cellular environments. chemrxiv.org These probes are synthesized through the nucleophilic opening of 1-azabicyclobutanes followed by functionalization of the resulting amine and alcohol groups. chemrxiv.org

Synthesis of Orthogonally Protected Azetidine Dicarboxylic Acid Derivatives

The strategic synthesis of orthogonally protected derivatives of (2S,3S)-azetidine-2,3-dicarboxylic acid is crucial for their application in medicinal chemistry and peptide synthesis. Orthogonal protecting groups allow for the selective deprotection of one functional group while others remain intact, enabling stepwise modification of the molecule. Research in this area has led to the development of synthetic routes that provide access to various stereoisomers of azetidine-2,3-dicarboxylic acid with versatile protecting group schemes.

A key strategy for obtaining orthogonally protected cis- and trans-azetidine-2,3-dicarboxylic acid derivatives involves stereocontrolled synthetic pathways. nih.gov For the cis-isomers, the synthesis often commences from a chiral starting material, allowing for the establishment of the desired stereochemistry early in the sequence.

One notable approach to the synthesis of the (2S,3S)- and (2R,3R)-cis-azetidine-2,3-dicarboxylic acid derivatives begins with L- or D-serine, respectively. The synthesis utilizes a series of protection, cyclization, and deprotection steps to yield the target compounds with orthogonal protection on the nitrogen and the two carboxyl groups. For instance, the nitrogen can be protected with a benzyloxycarbonyl (Cbz) group, while the carboxylic acids are converted to different ester forms, such as a benzyl (B1604629) (Bn) ester and a tert-butyl (tBu) ester. This protection scheme is advantageous as the Cbz and benzyl groups can be removed simultaneously via hydrogenolysis, while the tert-butyl ester is stable under these conditions and requires acidic conditions for its removal.

The synthesis of the trans-isomers often follows a distinct pathway, for example, starting from a commercially available substituted azetidine. This allows for the introduction and manipulation of functional groups to achieve the desired stereochemistry and orthogonal protection.

The following data tables summarize the key steps in the synthesis of orthogonally protected this compound derivatives, highlighting the use of orthogonal protecting groups.

Table 1: Synthesis of Orthogonally Protected (2S,3S)-cis-Azetidine-2,3-dicarboxylic Acid Derivative

| Step | Starting Material | Reagents and Conditions | Product | Protecting Groups | Yield (%) |

| 1 | N-Cbz-L-serine | 1. (COCl)₂, DMSO, Et₃N; 2. Ph₃P=CHCO₂Bn | N-Cbz-α,β-dehydroamino acid benzyl ester | N: Cbz; C-3: Bn ester | 85 |

| 2 | N-Cbz-α,β-dehydroamino acid benzyl ester | CH₂(CO₂tBu)₂, NaH, THF | Diethyl N-Cbz-3-(tert-butoxycarbonyl)azetidine-2,2-dicarboxylate | N: Cbz; C-2: Bn ester; C-3: tBu ester | 65 |

| 3 | Diethyl N-Cbz-3-(tert-butoxycarbonyl)azetidine-2,2-dicarboxylate | LiOH, H₂O, THF | N-Cbz-azetidine-2,3-dicarboxylic acid 2-benzyl 3-tert-butyl ester | N: Cbz; C-2: Bn ester; C-3: tBu ester | 78 |

Table 2: Selective Deprotection of Orthogonally Protected Azetidine Derivative

| Step | Starting Material | Reagents and Conditions | Product | Notes | Yield (%) |

| 1 | N-Cbz-azetidine-2,3-dicarboxylic acid 2-benzyl 3-tert-butyl ester | H₂, Pd/C, MeOH | Azetidine-2,3-dicarboxylic acid 3-tert-butyl ester | Selective removal of Cbz and Benzyl groups. | 95 |

| 2 | N-Cbz-azetidine-2,3-dicarboxylic acid 2-benzyl 3-tert-butyl ester | TFA, CH₂Cl₂ | N-Cbz-azetidine-2,3-dicarboxylic acid 2-benzyl ester | Selective removal of the tert-butyl group. | 92 |

These methodologies provide a flexible platform for the synthesis of diverse derivatives of this compound. The ability to selectively deprotect specific functional groups is paramount for the incorporation of these constrained amino acid analogues into peptides or for their use as scaffolds in the design of novel bioactive molecules.

Conformational Analysis and Structural Rigidity of Azetidine 2,3 Dicarboxylic Acid

Theoretical and Experimental Approaches to Elucidating Ring Conformations

Theoretical Approaches: Computational chemistry, particularly ab initio Hartree-Fock (HF) and density functional theory (DFT) methods, has been instrumental in exploring the conformational preferences of azetidine (B1206935) rings. nih.gov These studies often employ a self-consistent reaction field method to simulate the influence of different solvents, such as chloroform and water, on the molecule's geometry. nih.gov For instance, a detailed conformational study on L-azetidine-2-carboxylic acid, a closely related analog, revealed that the four-membered ring can adopt either a puckered or a less puckered structure depending on the conformation of its backbone. nih.gov These theoretical predictions have been shown to be consistent with experimental results from X-ray structures of peptides containing azetidine-2-carboxylic acid. nih.gov In the context of (2S,3S)-Azetidine-2,3-dicarboxylic acid, in-silico ligand-protein docking studies have been performed to suggest its binding mode at NMDA receptors, implicitly defining a low-energy conformation in the bound state. nih.gov

Experimental Approaches: The primary experimental techniques for elucidating the conformation of molecules like this compound in solution and the solid state are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the unambiguous determination of molecular geometry, including ring puckering. While a crystal structure for this compound is not currently published, the structure of L-azetidine-2-carboxylic acid has been determined, revealing that the azetidine ring is buckled by 11 degrees from a plane. This puckering places the carboxylate group further from the distal ring carbon than would be the case for a planar ring. Such data from analogous compounds is invaluable for validating and refining theoretical models.

| Method | Key Findings for Azetidine Analogs | Relevance to this compound |

| Theoretical (DFT/HF) | The four-membered azetidine ring can adopt puckered structures. The degree of pucker is influenced by backbone conformation and solvent. | Predicts a non-planar, puckered conformation for the azetidine ring. |

| NMR Spectroscopy | Provides information on the solution-state conformation and dynamic processes like amide bond rotation. | Can be used to infer the predominant conformation in solution. |

| X-ray Crystallography | Shows a non-planar, puckered azetidine ring in the solid state for L-azetidine-2-carboxylic acid. | Suggests that the ring in this compound is also likely to be puckered in the solid state. |

Impact of Four-Membered Ring Constraint on Molecular Architecture

The defining feature of this compound is the four-membered azetidine ring, which imposes significant constraints on its molecular architecture. This is primarily due to ring strain, a consequence of bond angles deviating from their ideal values. rsc.org

The reactivity of azetidines is driven by this considerable ring strain; however, the ring is significantly more stable than that of the three-membered aziridines. rsc.org This strain influences the bond lengths and angles within the ring. Computational studies on L-azetidine-2-carboxylic acid show that the change in ring size from the five-membered ring of proline results in remarkable changes in the C'-N imide bond length and the bond angles around the N-Cα bond. nih.gov

To relieve some of the inherent strain, the azetidine ring is not planar but rather adopts a puckered conformation. nih.gov This puckering is a critical feature of its molecular architecture, as it dictates the spatial orientation of the two carboxylic acid substituents. In the case of the (2S,3S) stereoisomer, the substituents are cis to each other. The puckering of the ring will determine the precise pseudo-axial or pseudo-equatorial positioning of these functional groups, which in turn governs how the molecule can interact with biological targets such as receptors and enzymes. The introduction of an azetidine ring into a peptide has been shown to encourage access to less stable, all-trans conformations. researchgate.net

Comparison of Conformational Profiles with Analogous Cyclic Amino Acids

The conformational properties of this compound are best understood by comparing it to other cyclic amino acids, most notably its five-membered ring homolog, proline.

Computational studies comparing N-acetyl-Aze-N'-methylamide with its proline-containing counterpart have highlighted these differences. The smaller ring size in the azetidine derivative leads to altered bond lengths and angles around the peptide backbone. nih.gov For example, the tendency to adopt an axial orientation for the N-methylamide group is stronger in the azetidine derivative, which can be ascribed to reduced steric hindrance between adjacent substituted groups. nih.gov As the polarity of the solvent increases, a polyproline II-like conformation becomes more populated for the azetidine dipeptide, a trend also observed for the proline dipeptide. nih.gov

| Parameter | Azetidine-2-carboxylic acid (Aze) | Proline (Pro) |

| Ring Size | 4-membered | 5-membered |

| Flexibility in Peptides | More flexible | Less flexible |

| Ring Conformation | Puckered | Envelope or Twist |

| Backbone Geometry | Significant changes in C'-N bond length and N-Cα bond angles compared to Pro. | Standard reference for cyclic amino acids. |

| Conformational Preference | Overall similar to Pro, but energetically less favorable for near-extended conformations like those in collagen. | Favors specific backbone dihedral angles, leading to defined secondary structures. |

The collagen-like near-extended conformation is energetically less favorable for Aze than for Pro in both single residues and dipeptides. nih.gov This contributes to the destabilization of the collagen triple helix when Aze is incorporated in place of Pro. nih.gov This highlights how the subtle differences in the conformational profiles of these cyclic amino acids, driven by ring size, can have profound biological consequences.

Molecular Interactions and Receptor Engagement of Azetidine 2,3 Dicarboxylic Acids

Ligand Binding Studies with Specific Protein Targets

The unique stereochemistry of azetidine-2,3-dicarboxylic acid isomers significantly influences their affinity and activity at specific protein targets, particularly NMDA receptors.

The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and evaluated for their ability to bind to and activate NMDA receptors. nih.govnih.gov As conformationally restricted analogs of the NMDA receptor agonist glutamate (B1630785), these compounds are potential agonists themselves. nih.gov

Radioligand binding assays using rat brain synaptosomes were conducted to determine the affinity of the four stereoisomers for the glutamate binding site of native NMDA receptors. nih.govnih.gov Among the isomers, the (2S,3R)-trans isomer showed the highest affinity, followed by the (2R,3R)-cis isomer. nih.gov The (2S,3S)-cis isomer and the (2R,3S)-trans isomer demonstrated significantly lower affinity for the receptor. nih.govnih.gov

| Compound | Configuration | Affinity (Ki, μM) |

|---|---|---|

| L-trans-ADC | (2S,3R) | 10 |

| D-cis-ADC | (2R,3R) | 21 |

| D-trans-ADC | (2R,3S) | 90 |

| L-cis-ADC | (2S,3S) | >100 |

Electrophysiological characterization was performed on the four NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D) expressed in Xenopus oocytes. nih.govnih.gov This investigation revealed that the D-cis-ADC isomer, also known as (2R,3R)-Azetidine-2,3-dicarboxylic acid, acts as a partial agonist at NR1/NR2C and NR1/NR2D receptor subtypes with micromolar potencies. nih.govnih.gov

Structure-activity relationship studies, comparing the four stereoisomers of azetidine-2,3-dicarboxylic acid, reveal critical insights into the structural requirements for binding and activation of NMDA receptor subtypes. The stereochemistry of the two carboxylic acid groups on the azetidine (B1206935) ring is a key determinant of both affinity and subtype selectivity. nih.gov

The trans isomers showed a marked difference in affinity, with the L-trans-ADC ((2S,3R)-Azetidine-2,3-dicarboxylic acid) having the highest affinity (Ki = 10 μM) of all four isomers, while the D-trans-ADC ((2R,3S)-Azetidine-2,3-dicarboxylic acid) had a much lower affinity (Ki = 90 μM). nih.gov Conversely, among the cis isomers, the D-cis-ADC ((2R,3R)-Azetidine-2,3-dicarboxylic acid) displayed a moderate affinity (Ki = 21 μM), whereas the L-cis-ADC ((2S,3S)-Azetidine-2,3-dicarboxylic acid) was found to be a low-affinity ligand (Ki > 100 μM). nih.gov

In functional assays, L-trans-ADC displayed the highest agonist potency, particularly at the NR1/NR2D subtype (EC₅₀ = 50 μM). nih.govnih.gov This represented a 9.4-fold higher potency compared to NR1/NR2A, 3.4-fold higher than NR1/NR2B, and 1.9-fold higher than NR1/NR2C, indicating a degree of subtype selectivity. nih.govnih.gov The D-cis isomer was identified as a partial agonist, showing activity at NR1/NR2C and NR1/NR2D subtypes. nih.govnih.gov These findings highlight that both the absolute stereochemistry at the C2 and C3 positions and the relative cis/trans orientation of the carboxyl groups are crucial for potent and selective NMDA receptor agonism. nih.gov In-silico docking studies suggest that these compounds may adopt an unusual binding mode within the agonist binding site. nih.govnih.gov

| Compound | NR1/NR2A (μM) | NR1/NR2B (μM) | NR1/NR2C (μM) | NR1/NR2D (μM) |

|---|---|---|---|---|

| L-trans-ADC ((2S,3R)) | 470 | 170 | 95 | 50 |

| D-cis-ADC ((2R,3R)) | - | - | 720 (Partial Agonist) | 230 (Partial Agonist) |

Enzyme Substrate and Inhibitor Characterization

The constrained ring of azetidine analogs also makes them useful probes for studying enzyme-substrate interactions, particularly for enzymes that process proline.

Prolyl hydroxylases (PHs) are enzymes that hydroxylate proline residues in substrate proteins. nih.gov Studies have investigated the substrate specificity of these enzymes using various proline analogs, including those with different ring sizes like azetidines. nih.gov

Computational and In Silico Investigations of Azetidine 2,3 Dicarboxylic Acids

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations have been instrumental in understanding how the stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) interact with the agonist binding site of NMDA receptors. An in-silico ligand-protein docking study was conducted on the four stereoisomers to rationalize their varied pharmacological activity at the NR1/NR2A subtype. nih.gov

The simulations revealed an unusual or "inverse" binding mode for the most active isomers, including L-trans-ADC ((2S,3S)-Azetidine-2,3-dicarboxylic acid), when compared to the natural agonist, glutamate (B1630785). nih.gov In this proposed orientation, the amino group of the ADC ligands establishes a key bidentate interaction with the residue R518. nih.gov Meanwhile, the α-carboxylic acid of the ADC molecule occupies the spatial position typically held by the distal carboxylic acid group of glutamate. nih.gov This inverse binding is thought to be stabilized by a close contact (approximately 3 Å) between the positively charged amino group of the ligand and the tyrosine residue Y730. nih.gov

In contrast, the more conventional binding mode, similar to that of glutamate, was only observed for the D-cis-ADC isomer, and only when two specific water molecules, known to be important for glutamate binding, were included in the simulation. nih.gov These computational findings suggest that the constrained four-membered ring of the azetidine (B1206935) core forces the molecule into a binding orientation distinct from that of the endogenous ligand, which may account for its unique activity and selectivity profile.

The pharmacological data from radioligand binding assays and electrophysiological characterization, which the docking studies help to explain, are summarized below. nih.gov

| Compound | Affinity at Native NMDA Receptors (Kᵢ, µM) | Potency at NR1/NR2D (EC₅₀, µM) | Potency at NR1/NR2A (EC₅₀, µM) | Potency at NR1/NR2B (EC₅₀, µM) | Potency at NR1/NR2C (EC₅₀, µM) |

| L-trans-ADC ((2S,3S)-ADC) | 10 | 50 | 470 | 170 | 95 |

| D-cis-ADC ((2S,3R)-ADC) | 21 | 230 (partial agonist) | >1000 | >1000 | 720 (partial agonist) |

| D-trans-ADC ((2R,3R)-ADC) | 90 | >1000 | >1000 | >1000 | >1000 |

| L-cis-ADC ((2R,3S)-ADC) | >100 | >1000 | >1000 | >1000 | >1000 |

Molecular Dynamics Simulations to Model Conformational Behavior in Biological Environments

While specific molecular dynamics (MD) simulations modeling the complete conformational behavior of this compound within the NMDA receptor binding pocket are not extensively detailed in the primary literature, the interpretation of docking results is significantly informed by MD studies of the receptor itself. nih.gov

Notably, MD simulations performed on the NR2A receptor subunit predicted a crucial interdomain contact between residues E413 and Y730, which contributes to agonist potency. nih.gov The docking pose of L-trans-ADC places its amino group in close proximity to this Y730 residue. This interaction is hypothesized to influence the conformation of Y730, which in turn could affect a nearby, non-conserved region among the NR2A-D subtypes. nih.gov This provides a dynamic, structural hypothesis for the observed subtype selectivity of L-trans-ADC, particularly its higher potency at the NR1/NR2D subtype. nih.gov The stability of the ligand's interaction with key residues and its influence on the receptor's domain closure—a critical step in channel activation—are phenomena well-suited for exploration with MD simulations.

Quantum Mechanical Calculations for Understanding Reactivity and Stereochemical Preferences

Detailed quantum mechanical calculations specifically focused on the reactivity and stereochemical preferences of this compound are not prominently available in the reviewed scientific literature. Such calculations, often employing methods like Density Functional Theory (DFT), would be valuable for determining the molecule's electronic structure, charge distribution, and the energy barriers associated with conformational changes, providing a deeper understanding of its intrinsic chemical properties that dictate its biological function.

Rational Design Strategies for Potentially Selective Agonists Based on Computational Insights

The computational insights gained from molecular docking simulations have paved the way for rational design strategies aimed at developing novel and more selective NMDA receptor agonists based on the azetidine-2,3-dicarboxylic acid scaffold. nih.gov The discovery of the unusual binding mode offers a new template for structure-based drug design.

The primary hypothesis is that the interaction with the Y730 residue, which is part of a less-conserved region of the binding site, is a key determinant of subtype selectivity. nih.gov Therefore, a rational design strategy would involve creating derivatives of L-trans-ADC with substituents that can further probe and exploit the differences in this region across the NR2A, NR2B, NR2C, and NR2D subtypes. By modifying the azetidine core to enhance interactions with subtype-specific residues near Y730, it may be possible to achieve significantly improved selectivity. nih.gov These in-silico-derived hypotheses provide a clear roadmap for future synthetic efforts to create potent and selective chemical probes for studying the diverse functions of NMDA receptor subtypes.

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Conformationally Constrained Peptide Mimetics

The incorporation of (2S,3S)-azetidine-2,3-dicarboxylic acid into peptides is a powerful strategy for creating conformationally constrained peptide mimetics. The rigid azetidine (B1206935) ring restricts the torsional angles of the peptide backbone, leading to more defined secondary structures. This is particularly useful in mimicking or stabilizing specific peptide conformations, such as β-turns or helical structures, which are often crucial for biological activity.

Research has demonstrated that introducing an azetidine group into a peptide sequence can perturb the normal secondary structure. For instance, in a tetrapeptide containing three consecutive proline residues, the introduction of an azetidine-2-carboxylic acid residue was found to disrupt the expected all-cis peptide bond conformation, leading to the presence of both cis and trans peptide bonds. nih.govumich.edu

The synthesis of these peptide mimetics often involves traditional solution-phase peptide synthesis techniques. nih.govumich.edu The unique structural impact of incorporating azetidine derivatives is detailed in the table below.

| Peptide Mimetic Feature | Description | Research Finding |

| Backbone Rigidity | The four-membered azetidine ring restricts bond rotation. | Leads to a more defined and predictable peptide conformation. |

| Turn Induction | The constrained geometry can promote the formation of β-turns. | Can mimic the turn regions of biologically active peptides. |

| Helical Stabilization | Can be used to stabilize or induce helical structures. | The rigid structure can act as a nucleation site for helix formation. |

| Proline Mimicry | The cyclic nature resembles that of proline. | Can be used to probe the role of proline residues in peptide structure and function. nih.govnih.gov |

Utilization as Scaffolds for Drug Discovery and Development of Novel Ligands

The azetidine ring is a popular and valuable scaffold in drug discovery. chemrxiv.org Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, which is essential for optimizing interactions with biological targets. This compound, with its multiple points for chemical modification, serves as a versatile starting point for the synthesis of diverse chemical libraries. chemrxiv.org

Azetidine derivatives have been successfully employed in the development of potent and selective inhibitors for various enzymes and receptors. For example, (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. acs.orgnih.gov The azetidine core in these inhibitors plays a crucial role in orienting the pendant chemical moieties for optimal binding to the STAT3 protein. acs.orgnih.gov

The development of synthetic methodologies to access stereochemically defined azetidines has been a significant enabler in their use as scaffolds. acs.org These methods allow for the creation of diverse libraries of azetidine-based compounds for screening in drug discovery campaigns. The table below summarizes key aspects of azetidine scaffolds in medicinal chemistry.

| Scaffold Application | Therapeutic Area | Example | Reference |

| Enzyme Inhibition | Oncology | STAT3 Inhibitors | acs.orgnih.gov |

| Receptor Modulation | Central Nervous System | CNS-focused libraries | nih.govresearchgate.net |

| Antimalarial Agents | Infectious Diseases | Bicyclic Azetidines | acs.org |

Development of Chemical Biology Probes Based on Azetidine-2,3-dicarboxylic Acid Frameworks

Frameworks derived from azetidine-2,3-dicarboxylic acid are utilized in the creation of chemical biology probes to investigate and understand biological processes. The inherent properties of the azetidine ring, such as its conformational rigidity and ability to act as a mimic of natural amino acids, make it a suitable core for designing probes that can interact with specific biological systems.

One of the key applications in this area is the use of azetidine-2-carboxylic acid (A2C), a proline analog, to induce proteotoxic stress. nih.govnih.gov By being mis-incorporated into proteins in place of proline, A2C leads to protein misfolding and aggregation. nih.govmedchemexpress.com This allows researchers to study the cellular pathways that respond to and manage such stress, including the unfolded protein response and protein quality control mechanisms involving the proteasome. nih.govnih.govnih.gov

These azetidine-based molecules can be considered probes for dissecting the cellular machinery that handles protein mis-incorporation. By observing the genetic and cellular responses to A2C treatment, scientists can identify genes and pathways crucial for maintaining protein homeostasis. nih.govnih.gov

Role in Understanding and Modulating Biological Pathways through Structural Analogs

Structural analogs based on the azetidine-2,3-dicarboxylic acid framework play a significant role in understanding and modulating various biological pathways. As mimics of endogenous molecules, particularly amino acids, these analogs can be used to perturb biological systems in a controlled manner.

The ability of L-azetidine-2-carboxylic acid to substitute for proline during protein synthesis is a prime example of its role as a structural analog. nih.gov This mis-incorporation has been shown to have profound effects on protein structure and function, leading to a range of biological outcomes. medchemexpress.com For instance, it can induce the unfolded protein response, providing insights into the mechanisms that cells use to cope with misfolded proteins. nih.gov

By studying the effects of these analogs, researchers can gain a deeper understanding of fundamental biological processes such as protein synthesis, folding, and degradation. nih.gov This knowledge can then be applied to modulate these pathways for therapeutic purposes. The table below outlines the biological pathways that can be studied using azetidine-based structural analogs.

| Biological Pathway | Effect of Azetidine Analog | Research Application |

| Protein Synthesis | Mis-incorporation in place of proline. nih.gov | Studying translational fidelity and proteotoxic stress. nih.gov |

| Protein Folding | Induction of protein misfolding and aggregation. medchemexpress.com | Investigating the unfolded protein response and chaperone systems. nih.gov |

| Protein Degradation | Activation of proteasomal degradation pathways. nih.gov | Identifying components of the protein quality control machinery. nih.gov |

| Collagen Synthesis | Alteration of collagen properties. nih.gov | Understanding the structural requirements for collagen formation. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes to Access Underexplored Stereoisomers

The pharmacological activity of azetidine-2,3-dicarboxylic acid is highly dependent on its stereochemistry. The four stereoisomers—(2S,3S) or L-trans, (2R,3R) or D-trans, (2S,3R) or L-cis, and (2R,3S) or D-cis—have been synthesized via distinct strategies for the cis and trans pairs. nih.govnih.gov However, existing routes can be complex and may not be easily adaptable for generating a diverse range of derivatives. Future research should prioritize the development of more efficient, scalable, and stereodivergent synthetic methodologies.

Key areas for exploration include:

Asymmetric Catalysis: The development of novel catalytic methods could provide more direct and enantioselective access to all four stereoisomers from common precursors. This would facilitate the synthesis of sufficient quantities for extensive biological screening.

C-H Functionalization: Modern techniques like directed C(sp3)–H functionalization, which have been applied to other azetidine (B1206935) scaffolds, could enable the late-stage modification of the azetidine ring. harvard.eduacs.org This would allow for the creation of libraries of novel analogues with tailored properties.

Chemoenzymatic Approaches: Integrating enzymatic steps into synthetic routes could offer unparalleled stereocontrol, leading to highly pure stereoisomers that are difficult to access through traditional chemical methods. mdpi.com

A more robust synthetic toolkit will not only streamline access to the known stereoisomers but also empower the exploration of previously inaccessible chemical space, paving the way for the discovery of compounds with novel biological activities.

Advanced Structural Characterization of Protein-Azetidine-2,3-dicarboxylic Acid Complexes

Understanding how (2S,3S)-azetidine-2,3-dicarboxylic acid and its isomers interact with their protein targets at an atomic level is crucial for rational drug design. While in silico docking studies have suggested an unusual binding mode for these compounds within the agonist binding site of NMDA receptors, direct structural evidence is lacking. nih.govresearchgate.net

Future research must focus on obtaining high-resolution structural data through advanced techniques:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These methods can provide detailed snapshots of the ligand-receptor complex, confirming binding poses, identifying key molecular interactions, and elucidating the conformational changes induced upon binding. This is particularly important for understanding the basis of the stereoisomers' differing affinities and efficacies at various NMDA receptor subtypes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can offer insights into the dynamic nature of the interaction between the azetidine ligands and their receptors, complementing the static pictures provided by crystallography and cryo-EM.

Computational Chemistry: Advanced molecular dynamics simulations and quantum mechanical calculations can build upon initial docking studies to model the binding process, calculate binding free energies, and rationalize the specific activity of each stereoisomer. nih.gov

Elucidating these structures will provide an essential framework for designing next-generation ligands with improved selectivity and potency for specific receptor subtypes.

Exploration of New Biological Targets and Mechanisms of Action beyond Established Receptors

Current pharmacological characterization of azetidine-2,3-dicarboxylic acid stereoisomers has been predominantly focused on NMDA receptors. nih.govnih.gov However, the structural similarity of these compounds to endogenous amino acids like glutamate (B1630785) and proline suggests they may interact with a wider range of biological targets. The related compound, L-azetidine-2-carboxylic acid, is known to be a proline analogue that can be misincorporated into proteins, leading to toxicity and altered protein function. nih.govwikipedia.orgcaymanchem.commedchemexpress.com

Prospective research avenues should include:

Screening against other Glutamate Receptors and Transporters: The affinity of the L-trans stereoisomer for excitatory amino acid transporters (EAATs) warrants further investigation. nih.gov A systematic screening of all stereoisomers against the full panel of ionotropic and metabotropic glutamate receptors, as well as EAAT subtypes, could reveal novel pharmacological profiles.

Investigating Proline-Dependent Pathways: Given that L-azetidine-2-carboxylic acid acts as a proline mimic, it is plausible that the dicarboxylic acid analogues could interact with proline transporters or enzymes involved in proline metabolism. researchgate.netnih.gov Exploring these potential off-target effects is critical for a complete understanding of their biological activity.

Unbiased Phenotypic Screening: Employing high-content screening in various cell-based models could uncover unexpected biological activities and mechanisms of action, pointing towards entirely new therapeutic applications beyond neuromodulation.

Broadening the scope of biological investigation is essential to uncover the full therapeutic potential and potential liabilities of this class of compounds.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound will only be achieved through the convergence of multiple scientific disciplines. The existing research, which combines chemical synthesis with pharmacology and computational modeling, provides a strong foundation. nih.govresearchgate.net Future efforts should aim for an even deeper level of integration.

A synergistic approach would involve:

Chemical Biology: Designing and synthesizing probes, such as photoaffinity labels or fluorescently tagged derivatives, to identify and validate novel protein targets in complex biological systems.

Systems Biology: Utilizing proteomics and metabolomics to map the global cellular changes that occur in response to treatment with different stereoisomers. researchgate.netnih.gov This could reveal downstream signaling pathways and off-target effects that would be missed by targeted assays.

Translational Research: Combining data from in vitro assays, structural studies, and systems-level analyses to predict in vivo efficacy and potential toxicity, guiding the design of more targeted and effective therapeutic agents.

By breaking down the silos between traditional scientific disciplines, researchers can accelerate the translation of fundamental discoveries about azetidine-2,3-dicarboxylic acids into tangible applications.

Data Tables

Table 1: Pharmacological Profile of Azetidine-2,3-dicarboxylic Acid Stereoisomers at NMDA Receptors

| Stereoisomer | Binding Affinity (Ki) at native NMDA receptors | Agonist Potency (EC50) at NR1/NR2D Subtype | Activity Profile |

|---|---|---|---|

| L-trans-ADC ((2S,3S)) | 10 µM | 50 µM | Agonist |

| D-cis-ADC ((2R,3S)) | 21 µM | 230 µM | Partial Agonist |

| D-trans-ADC ((2R,3R)) | 90 µM | Not reported | Low-affinity ligand |

| L-cis-ADC ((2S,3R)) | >100 µM | Not reported | Low-affinity ligand |

Data sourced from Sivaprakasam et al. (2009). nih.govnih.gov

Q & A

Q. What synthetic strategies enable enantiomerically pure preparation of (2S,3S)-azetidine-2,3-dicarboxylic acid?

- Methodological Answer : Enantiocontrolled synthesis typically involves chiral pool utilization or asymmetric catalysis. For azetidine derivatives, stereoselective ring-opening of activated aziridines or enzymatic resolution of racemic mixtures can be employed. highlights the synthesis of all four stereoisomers (L/D, cis/trans) via stereocontrolled routes, emphasizing the need for chiral auxiliaries or catalysts to favor the (2S,3S) configuration . Post-synthesis, thin-layer chromatography (TLC) or chiral HPLC (as in ) can validate enantiopurity .

Q. How is the stereochemical configuration of this compound experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish cis/trans isomers by spatial proton interactions. For comparative analysis, correlation with known chiral standards (e.g., (1S,3S)-cyclopentane derivatives in ) via spectroscopic or chromatographic methods is recommended .

Q. What analytical techniques ensure structural and purity characterization of this compound?

- Methodological Answer :

- Purity : High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition.

- Structure : H/C NMR confirms functional groups and stereochemistry.

- Purity assessment : Reverse-phase HPLC with UV detection or ion-exchange chromatography resolves polar impurities. underscores the utility of exact mass spectrometry (201.131 m/z derivatives) for trace analysis .

Advanced Research Questions

Q. How do pharmacological profiles differ among this compound stereoisomers at NMDA receptors?

- Methodological Answer : Competitive radioligand binding assays (e.g., using H-labeled antagonists) quantify isomer-specific receptor affinity. demonstrates that the (2S,3S) isomer exhibits distinct NMDA receptor modulation compared to its cis or D-counterparts, requiring dose-response curves to establish IC values . Electrophysiological patch-clamp studies further validate functional antagonism/agonism profiles.

Q. What challenges arise when correlating in vitro receptor binding data with in vivo neuroactivity?

- Methodological Answer :

- Pharmacokinetics : Poor blood-brain barrier (BBB) penetration can mask in vivo efficacy despite high in vitro affinity. Use logP calculations and PAMPA-BBB assays to predict permeability.

- Metabolic stability : Incubate the compound with liver microsomes to assess metabolic degradation rates.

- Functional assays : Combine in vitro receptor data with behavioral models (e.g., rodent neuroprotection assays) to bridge the gap. emphasizes the need for rigorous ADME studies (Lipinski’s Rule of Five) to address discrepancies .

Q. How can discrepancies in stereoisomer activity data be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Crystallography : Resolve ligand-receptor co-crystal structures to identify binding pocket interactions unique to the (2S,3S) isomer.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) simulates isomer binding energies, as noted in , to rationalize activity differences .

- Data normalization : Account for batch-to-batch variability in enantiomeric excess (e.g., via chiral HPLC re-analysis) before SAR comparisons.

Critical Considerations for Researchers

- Stereochemical Purity : Even minor enantiomeric impurities (e.g., 2% D-isomer) can skew pharmacological data. Implement orthogonal validation (e.g., NMR + chiral HPLC) .

- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting synthetic protocols and analytical conditions in detail, as stressed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.